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methyl-
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted solubility
and stability characteristics of 1H-Imidazole-4-methanol, 5-methyl- (CAS No. 29636-87-1).
Due to the limited availability of specific experimental data for this compound in public
literature, this guide integrates information on structurally related imidazole derivatives to offer
a robust framework for its handling, formulation, and analysis. Detailed experimental protocols
for determining aqueous solubility and performing forced degradation studies are provided to
enable researchers to generate specific data for their applications. Furthermore, this guide
discusses the potential role of imidazole compounds in biological signaling, with a focus on the
Histamine H3 receptor pathway.

Introduction

1H-Imidazole-4-methanol, 5-methyl-, also known as (5-Methyl-1H-imidazol-4-yl)methanol, is
a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in
numerous physiologically active molecules, including the amino acid histidine and many
synthetic drugs. The presence of a hydroxymethyl group and a methyl group on the imidazole
core suggests a compound with a degree of polarity, hydrogen bonding capability, and potential
for various chemical interactions. Understanding its solubility and stability is paramount for its
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application in drug discovery and development, from initial screening and formulation to
manufacturing and storage.

Chemical and Physical Properties

Property Value Source
CAS Number 29636-87-1 N/A
Molecular Formula CsHsN20 N/A
Molecular Weight 112.13 g/mol N/A
Appearance White to off-white crystalline o
powder

Melting Point 136°C [2]

pKa 13.62 + 0.10 (Predicted) [3]
LogP -0.62 (at 23°C and pH 8.4) 2]

Solubility Profile

Direct quantitative solubility data for 1H-Imidazole-4-methanol, 5-methyl- is sparse in publicly
available literature. However, based on its structure and data from related compounds, a
qualitative and predictive solubility profile can be established.

Qualitative Solubility:
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Solvent

Solubility Description

Rationale and References

Water

Soluble, "almost transparency"

The presence of the polar
imidazole ring and the
hydroxymethyl group, capable
of hydrogen bonding, confers

good aqueous solubility.[1][4]

Methanol

Slightly Soluble

Polar protic solvent, expected

to solubilize the compound.[2]

[3]

Ethanol

Very Soluble

Similar to methanol, expected

to be a good solvent.[5]

DMSO

Soluble (with heating)

A strong polar aprotic solvent,
commonly used for dissolving

diverse compounds.[2][3]

Ethers

Low Solubility

Imidazole compounds
generally exhibit lower
solubility in less polar solvents
like ethers compared to

alcohols and water.[6]

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the kinetic and

thermodynamic solubility of a compound.
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Sample Preparation

Prepare 20 mM Stock Weigh excess
in DMSO solid compound
Dilute
Kinetic Solubility (Shake-Flask) Thermodynamic Solubility
4
Add stock to buffer (e.g., PBS) Add solid to buffer
Incubate with shaking (e.g., 2h) Equilibrate with shaking (e.g., 24-48h)
Separate solid/liquid Separate solid/liquid
(Filtration or Centrifugation) (Filtration or Centrifugation)
Analyze supernatant Analyze supernatant
(HPLC-UV, LC-MS) (HPLC-UV, LC-MS)
Calgulate Kinetic Calculate Thermodynamic
Solubility (ug/mL) Solubility (ng/mL)

Solubility Data

Click to download full resolution via product page
Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability Profile

The stability of 1H-Imidazole-4-methanol, 5-methyl- is crucial for its handling, storage, and
formulation. Imidazole-containing compounds can be susceptible to degradation under various
stress conditions. Forced degradation studies are essential to identify potential degradation
pathways and products.[7]

Forced Degradation Studies
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Forced degradation studies involve exposing the compound to stress conditions more severe
than accelerated stability testing to predict its degradation pathways.[8]

lllustrative Stability Data:

The following table presents illustrative data based on typical degradation patterns observed
for imidazole derivatives. This data is not specific to 1H-Imidazole-4-methanol, 5-methyl- and
should be confirmed by experimentation. The goal is to achieve 5-20% degradation to ensure
the stability-indicating method is challenged.[3][9]

Major
Stress Reagent/Para . % Degradation : .
. Time . Degradation
Condition meters (lllustrative)
Pathway

Imidazole ring
Acid Hydrolysis 0.1 M HCI 24 hours 5-15% opening or side-
chain reactions

Base-catalyzed
Base Hydrolysis 0.1 M NaOH 8 hours 10 - 20% oxidation or

rearrangement

Oxidation of the
imidazole ring

Oxidation 3% H20:2 24 hours 15 - 25% and/or
hydroxymethyl
group

Dehydration or
ring

Thermal 60°C (in solution) 48 hours 5-10% decomposition at
higher

temperatures

Photo-oxidation

) UV (254 nm) & or rearrangement
Photolytic o ] 24 hours 10 - 20% o
Visible Light of the imidazole
ring
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Experimental Workflow for Forced Degradation

This diagram illustrates a standard workflow for conducting forced degradation studies.

Prepare Stock Solution
of Compound

Acid Hydrolysis
(e.g., 0.1 M HCI, RT or 60°C)

Base Hydrolysis Oxidation Thermal Stress Photolytic Stress
(e.g., 0.1 M NaOH, RT or 60°C) (e.g., 3% H202, RT) (e.g., 60°C in solution) (UV/Vis light exposure)

\
~ \énalysm

Neutralize Acid/Base Samples

Unstressed Control
(Stored at 4°C in dark)

Analyze all samples by
Stability-Indicating HPLC-UV/MS

Y

Compare stressed samples
to control

Identify Degradants &
Determine % Degradation

\4

Stability Profile

Click to download full resolution via product page

Caption: Workflow for a typical forced degradation study.

Biological Context: Imidazole Compounds and
Histamine H3 Receptor Signaling
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Many imidazole-containing compounds are known to interact with histamine receptors. The
Histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) predominantly expressed
in the central nervous system.[10] It acts as a presynaptic autoreceptor, inhibiting the release of
histamine, and as a heteroreceptor, modulating the release of other neurotransmitters like
acetylcholine and dopamine.[10][11] Because of this, H3R antagonists are investigated for
cognitive disorders.

H3 Receptor Signaling Pathway

Activation of the H3R by an agonist (like histamine) initiates a signaling cascade through its
coupling with Gai/o proteins. This leads to the inhibition of adenylyl cyclase, reducing
intracellular cAMP levels.[11]
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Caption: Simplified Histamine H3 receptor signaling pathway.

Experimental Protocols
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Protocol: Shake-Flask Method for Aqueous Solubility

This protocol describes a standard method for determining the thermodynamic solubility of a
compound.

e Preparation:

o Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g.,
7.4).

o Ensure the test compound (1H-Imidazole-4-methanol, 5-methyl-) is a finely ground
powder.

e Equilibration:

o Add an excess amount of the solid compound to several vials containing a known volume
of the PBS buffer. A 5-fold excess of the estimated required amount is a good starting
point.

o Seal the vials tightly.
o Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).
o Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).
e Sample Separation:
o After equilibration, allow the vials to stand to let coarse particles settle.
o Separate the undissolved solid from the saturated solution. This can be achieved by:
» Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
» Filtration: Filter the solution using a low-binding syringe filter (e.g., 0.22 um PVDF).
e Analysis:

o Carefully collect the clear supernatant or filtrate.
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o Prepare a series of standard solutions of the compound in the same buffer at known
concentrations.

o Analyze the saturated solution and the standards using a validated analytical method,
such as HPLC-UV.

o Construct a calibration curve from the standards and determine the concentration of the
compound in the saturated sample.

e Reporting:

o Express the solubility in units such as mg/mL or pM.

Protocol: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to assess the
intrinsic stability of the compound.

e Stock Solution Preparation:

o Prepare a stock solution of 1H-Imidazole-4-methanol, 5-methyl- at a known
concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and a small
amount of acetonitrile or methanol).

o Stress Conditions (perform in parallel):

[e]

Control: Keep an aliquot of the stock solution protected from light at 2-8°C.

o Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCI to achieve a
final acid concentration of 0.1 M. Store at room temperature or 60°C.

o Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a
final base concentration of 0.1 M. Store at room temperature or 60°C.

o Oxidative Degradation: Mix the stock solution with an equal volume of 6% H20: to achieve
a final concentration of 3%. Store at room temperature.
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o Thermal Degradation: Place an aliquot of the stock solution in a sealed vial in an oven at a
controlled temperature (e.g., 60°C).

o Photolytic Degradation: Expose an aliquot of the stock solution in a photostable,
transparent container to a light source that provides both UV and visible light (e.g., 1.2
million lux hours and 200 watt-hours/m?2).

e Time Points and Sampling:

o Withdraw samples from each stress condition at various time points (e.g., 2, 8, 24, 48
hours).

o For acid and base hydrolysis samples, neutralize them with an equimolar amount of base
or acid, respectively, immediately after sampling to stop the reaction.

e Analysis:

o Analyze all samples (including the control) using a stability-indicating HPLC method. The
method should be capable of separating the intact drug from all degradation products.

o Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer
(MS) to help identify degradation products.

o Data Interpretation:

o Calculate the percentage of degradation for the parent compound at each time point
relative to the control sample.

o Identify and characterize major degradation products.

Protocol: Stability-Indicating HPLC Method
Development

A stability-indicating method is crucial for accurately quantifying the decrease in the active
compound and the increase in degradation products.

e Column and Mobile Phase Screening:
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o Start with a robust reversed-phase column (e.g., C18, 150 x 4.6 mm, 3.5 pum).

o Screen different mobile phase compositions. A common starting point is a gradient of
water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid
(Mobile Phase B).

e Method Optimization:

o Inject a mixture of the unstressed and stressed samples (from the forced degradation
study) to observe all potential peaks.

o Optimize the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature to
achieve adequate resolution (Rs > 2) between the parent peak and all degradant peaks.

o Detection:

o Use a PDA detector to identify a suitable wavelength for quantification (e.g., the Amax of
the parent compound) and to assess peak purity.

o Validation:

o Validate the final method according to ICH guidelines for specificity, linearity, accuracy,
precision, and robustness.

Conclusion

While specific, publicly available data on the solubility and stability of 1H-Imidazole-4-
methanol, 5-methyl- is limited, this guide provides a comprehensive framework based on its
chemical structure and the properties of related compounds. The provided protocols offer a
clear path for researchers to generate the necessary experimental data to support their drug
development activities. The inherent polarity and hydrogen bonding capacity of the molecule
suggest good aqueous solubility, while the imidazole core indicates potential susceptibility to
oxidative, photolytic, and pH-dependent degradation. A thorough experimental evaluation as
outlined herein is essential for any research or development program involving this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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